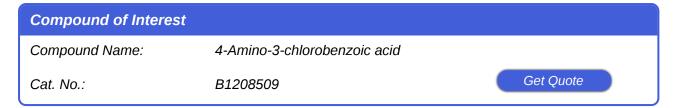


An In-depth Technical Guide to 4-Amino-3chlorobenzoic Acid

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **4-Amino-3-chlorobenzoic acid**, a pivotal chemical intermediate in the pharmaceutical and chemical industries. This document details its physicochemical properties, experimental protocols for its synthesis and analysis, and its role in contemporary drug development, particularly in the synthesis of targeted cancer therapeutics.

Core Physicochemical and Spectroscopic Data

4-Amino-3-chlorobenzoic acid is a substituted aromatic carboxylic acid. Its molecular structure, featuring an amino group, a chlorine atom, and a carboxylic acid functional group on a benzene ring, makes it a versatile building block in organic synthesis.



Property	Value	Reference
Molecular Weight	171.58 g/mol	[1][2][3]
Molecular Formula	C7H6CINO2	[2]
CAS Number	2486-71-7	
Physical Form	Solid, White powder	[4]
Melting Point	224-229 °C	
IUPAC Name	4-Amino-3-chlorobenzoic acid	
SMILES String	Nc1ccc(cc1Cl)C(O)=O	
InChI Key	YIYBPEDZAUFQLO- UHFFFAOYSA-N	[1]

Experimental Protocols

Detailed methodologies for the synthesis and analysis of **4-Amino-3-chlorobenzoic acid** are crucial for its application in research and development.

A common and high-yield method for synthesizing **4-Amino-3-chlorobenzoic acid** is through the hydrolysis of its methyl ester precursor, methyl 4-amino-3-chlorobenzoate.[1][5]

Materials:

- Methyl 4-amino-3-chlorobenzoate
- Methanol (MeOH)
- 1 N Sodium Hydroxide (NaOH) solution
- 1 N Hydrochloric Acid (HCl) solution

Procedure:

 Dissolve methyl 4-amino-3-chlorobenzoate (e.g., 2 g, 10.8 mmol) in methanol (20 mL) in a reaction vessel.

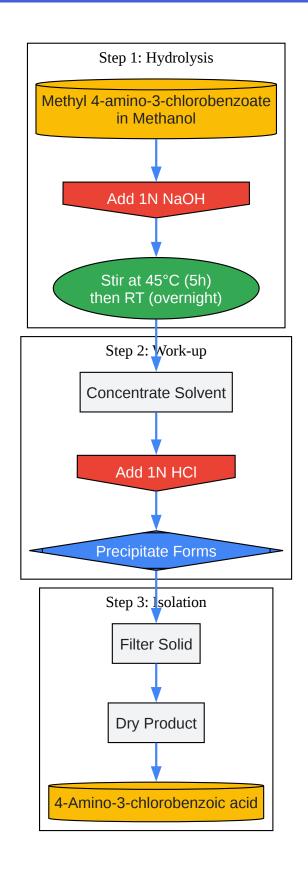
Foundational & Exploratory





- Add 1 N NaOH (11 mL, 11 mmol) to the solution at 45°C.
- Stir the reaction mixture for 5 hours at 45°C, then continue stirring overnight at room temperature.
- To drive the reaction to completion, an additional portion of 1 N NaOH (5 mL, 5 mmol) can be added, and the mixture stirred at 45°C for another 2 hours.[1]
- Monitor the reaction's progress using thin-layer chromatography.
- Once the reaction is complete, concentrate the solvent under reduced pressure.
- Acidify the remaining solution with 1 N HCl (e.g., 16 ml) to precipitate the product.[1]
- Collect the solid precipitate by filtration, wash with water, and dry to yield 4-Amino-3-chlorobenzoic acid. A reported yield for this method is 94.6%.[1][5]





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Caption: Workflow for the synthesis of **4-Amino-3-chlorobenzoic acid**.



HPLC with UV detection is a robust method for the quantification of **4-Amino-3-chlorobenzoic acid**, particularly in biological matrices where it is a metabolite of the local anesthetic 2-Chloroprocaine.[6]

Instrumentation & Reagents:

- HPLC system with a UV detector
- C18 analytical column (e.g., 250 x 4.6 mm, 5 μm)
- Mobile phase (e.g., a mixture of aqueous buffer with an ion-pairing agent like sodium 1heptanesulfonate and an organic modifier)
- 4-Amino-3-chlorobenzoic acid reference standard
- · Methanol for standard preparation
- Perchloric acid for sample protein precipitation

Procedure (for plasma samples):

- Standard Preparation: Prepare a stock solution of **4-Amino-3-chlorobenzoic acid** (e.g., 1 mg/mL) in methanol. Create a series of working standards by diluting the stock solution with the mobile phase to generate a calibration curve.[6]
- Sample Preparation: To 1 mL of plasma, add a known amount of an internal standard.
 Precipitate plasma proteins by adding 0.5 mL of 10% perchloric acid.[6]
- Vortex the mixture for 1 minute, then centrifuge at 10,000 x g for 10 minutes.
- Transfer the supernatant to a clean tube.
- Injection: Inject a portion of the supernatant (e.g., 20 μL) into the HPLC system.
- Analysis: Separate the components using a C18 column with an isocratic mobile phase.
 Detect the analyte using a UV detector at its wavelength of maximum absorbance.



• Quantification: Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the working standards. Determine the concentration of **4-Amino-3-chlorobenzoic acid** in the sample from this curve.

Application in Drug Development and Biological Significance

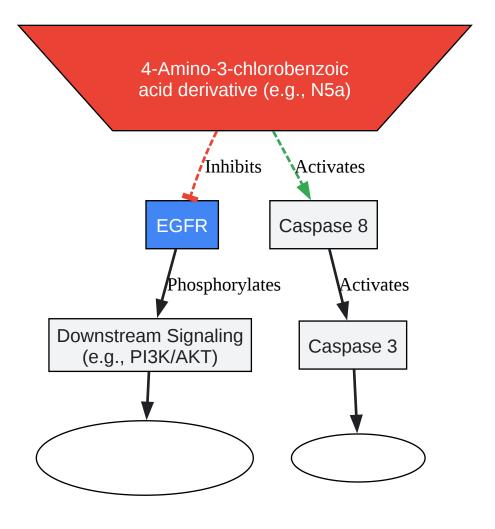
4-Amino-3-chlorobenzoic acid and its derivatives are of significant interest in drug discovery, primarily as precursors for the synthesis of kinase inhibitors.

Recent research has focused on synthesizing novel derivatives of 4-amino-3-chloro benzoate esters as potential inhibitors of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase. [7][8] Overexpression of EGFR is a hallmark of many cancers, making it a critical target for therapeutic intervention.

Derivatives, such as hydrazine-1-carbothioamides synthesized from **4-Amino-3-chlorobenzoic acid**, have shown promising results.[7] One such compound, designated N5a, demonstrated significant cytotoxicity in A549 (lung), HepG2 (liver), and HCT-116 (colon) cancer cell lines.[7]

The therapeutic effect of these derivatives is achieved by inhibiting the EGFR signaling pathway. This inhibition leads to the induction of the extrinsic apoptotic pathway, a form of programmed cell death. The mechanism involves the activation of key executioner proteins, caspase 3 and caspase 8.[7]





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